molecular formula C11H14N2O B15060863 2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15060863
M. Wt: 190.24 g/mol
InChI Key: YQCKXFZOBWGNTD-UHFFFAOYSA-N
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Description

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidine-2-carbaldehyde can be achieved through a domino process involving in situ formation followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a pyridine moiety and an aldehyde group makes it a versatile intermediate in various synthetic and research applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O/c1-9-7-10(4-5-12-9)11-3-2-6-13(11)8-14/h4-5,7-8,11H,2-3,6H2,1H3

InChI Key

YQCKXFZOBWGNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCN2C=O

Origin of Product

United States

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